Fmoc-Lys(Fmoc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549391 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78081-87-5 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-Lysine(IP/Boc) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Principles and Significance of Fmoc Lys Fmoc Oh in Chemical Synthesis
Evolution and Role of Fmoc Chemistry in Peptide Synthesis
The quest for efficient and reliable methods for peptide synthesis gained significant momentum with Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) biocrick.comresearchgate.netsigmaaldrich.com. Initially, the tert-butyloxycarbonyl (Boc) protecting group strategy, coupled with benzyl (B1604629) (Bzl) side-chain protection, was widely employed. However, the Boc strategy required strong acidic conditions (e.g., trifluoroacetic acid, TFA) for both N-terminal deprotection and final peptide cleavage, which could sometimes lead to side reactions or peptide degradation nih.govchemicalbook.comntu.edu.sg.
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a significant paradigm shift biocrick.comlabmartgh.com. The Fmoc group is base-labile, typically removed by mild bases such as piperidine (B6355638) nih.govlabmartgh.comuef.fip3bio.comsigmaaldrich.comresearchgate.netgoogle.com. This mild deprotection condition offered a crucial advantage over the acid-labile Boc group, leading to improved safety profiles and compatibility with acid-sensitive peptide modifications nih.govntu.edu.sguef.fi. The Fmoc strategy, when paired with acid-labile side-chain protecting groups (such as tert-butyl, tBu), creates a truly orthogonal protection scheme nih.govntu.edu.sgsigmaaldrich.comgoogle.com. This orthogonality allows for the selective removal of the N-terminal Fmoc group without affecting the side-chain protecting groups, and vice versa, facilitating controlled peptide chain elongation sigmaaldrich.comntu.edu.sguef.fisigmaaldrich.comchemistrydocs.com.
The adoption of Fmoc chemistry for SPPS rapidly accelerated, largely supplanting the Boc strategy for routine synthesis due to its ease of automation, compatibility with less corrosive reagents, and generally higher yields for many peptide sequences biocrick.comntu.edu.sglabmartgh.comsigmaaldrich.com. Furthermore, the Fmoc group's strong UV absorbance facilitates reaction monitoring, a significant benefit for automated synthesizers p3bio.comsigmaaldrich.com.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Side-chain Protection | Typically Benzyl (Bzl) | Typically tert-Butyl (tBu) |
| Orthogonality | Quasi-orthogonal (both acid-labile) | Truly orthogonal (acid-labile side-chain vs. base-labile Nα) |
| Deprotection Conditions | Harsher acidic conditions | Milder basic conditions |
| Reagent Safety | Requires strong acids (TFA, HF) | Avoids strong acids; milder bases |
| Automation | Less compatible due to harsh reagents | Highly compatible; easier automation |
| Peptide Sensitivity | Better for base-sensitive peptides | Better for acid-sensitive peptides |
| Common Use | Difficult sequences, specific research needs | Routine synthesis, general applications |
Orthogonal Protecting Group Strategies in Peptide Chemistry
Orthogonal protection is a cornerstone of complex organic synthesis, particularly in peptide chemistry. It refers to the use of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups present in the molecule researchgate.netntu.edu.sgsigmaaldrich.comnih.gov. This selective deprotection is critical for stepwise synthesis, allowing for controlled elongation of the peptide chain and targeted modifications of amino acid side chains.
In peptide synthesis, protecting groups are applied to the α-amino group (temporary protection) and reactive side chains of amino acids (permanent or semi-permanent protection) researchgate.net. The Fmoc/tBu strategy exemplifies true orthogonality: the Fmoc group on the α-amino terminus is removed by mild bases, while the tBu groups on side chains are removed by strong acids during the final cleavage step nih.govntu.edu.sgsigmaaldrich.comgoogle.com. This allows for the sequential and selective manipulation of different parts of the molecule. For instance, if a side chain needs to be modified while the peptide chain is still growing, the side-chain protecting group must be stable to the base used for Fmoc removal. Conversely, the Fmoc group must be stable to the acidic conditions used to cleave the side-chain protection.
Other orthogonal protecting groups exist, such as the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, offering an orthogonal pathway to both Fmoc and Boc chemistries researchgate.netgoogle.com. The strategic selection and combination of these orthogonal groups are essential for constructing complex peptide architectures, including cyclic peptides, peptides with post-translational modifications, and branched structures.
Distinctive Contributions of Nα,Nε-Bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) to Complex Peptide Architecture
Lysine (B10760008), with its ε-amino group on the side chain, offers a unique point for branching or further functionalization in peptide synthesis. Nα,Nε-Bis-Fmoc-L-lysine (this compound) is a specially designed derivative where both the α-amino group and the ε-amino group of lysine are protected by the Fmoc moiety biocrick.comchemicalbook.comlabmartgh.comsigmaaldrich.com. This dual protection is instrumental in constructing complex peptide architectures, most notably:
Branched Peptides and Dendrimers: this compound is a key building block for synthesizing branched peptides and peptide dendrimers biocrick.comresearchgate.netnih.govchemicalbook.comntu.edu.sglabmartgh.comresearchgate.netchemistrydocs.comnih.gov. In these structures, a central lysine residue acts as a branching point. Initially, both the α-amino and ε-amino groups are protected by Fmoc. After the main peptide chain is synthesized, the Fmoc group on the ε-amino group can be selectively removed under basic conditions. This unmasks the ε-amino group, allowing for the attachment of additional peptide chains or other functionalities, thereby creating a branched structure biocrick.comnih.govchemicalbook.comlabmartgh.comresearchgate.net. This process can be repeated to build multi-generational dendrimers. Such structures have applications in drug delivery, vaccines, and as scaffolds for biomaterials researchgate.netnih.govlabmartgh.comresearchgate.netnih.govmdpi.com.
Controlled Side-Chain Functionalization: The presence of the Fmoc group on the ε-amino group allows for selective deprotection and subsequent modification of the lysine side chain independently of the α-amino group's deprotection during standard peptide elongation. This enables precise control over the introduction of specific side-chain modifications, such as labeling, cyclization, or conjugation.
Orthogonal Protection for Complex Modifications: While Fmoc-Lys(Boc)-OH is commonly used, where the ε-amino group is protected by the acid-labile Boc group, this compound offers a different set of orthogonal possibilities. The dual Fmoc protection allows for selective deprotection of either the α-amino or ε-amino group under basic conditions, enabling sophisticated synthetic strategies where the timing and conditions of deprotection are critical.
The synthesis of this compound itself involves protecting both amino groups of lysine with Fmoc, ensuring that during standard SPPS, the lysine residue is incorporated into the peptide chain without premature side-chain reactions. Its high purity and stability make it a reliable reagent for these advanced synthetic endeavors biocrick.comlabmartgh.comsigmaaldrich.com.
| Property | This compound |
| Chemical Name | Nα,Nε-Di-Fmoc-L-lysine |
| CAS Number | 78081-87-5 |
| Molecular Formula | C₃₆H₃₄N₂O₆ |
| Molecular Weight | 590.66 g/mol |
| Purity (HPLC) | ≥97.5% |
| Appearance | White to slight yellow to beige powder |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, DMSO |
| Primary Application | Synthesis of branched peptides, dendrimers |
| Key Feature | Dual Fmoc protection on α-amino and ε-amino groups |
| Storage Temperature | 2-30°C |
Compound List:
9-fluorenylmethoxycarbonyl (Fmoc)
tert-butyloxycarbonyl (Boc)
Benzyl (Bzl)
Nα,Nε-Bis-Fmoc-L-lysine (this compound)
Fmoc-Lys(Boc)-OH
Allyloxycarbonyl (Alloc)
tert-Butyl (tBu)
Trityl (Trt)
4-methyltrityl (Mtt)
2-chlorodiphenylmethyl (2-Cl-DPMP)
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde)
N-α,ε-di-Fmoc-L-lysine
Advanced Synthetic Methodologies Employing Fmoc Lys Fmoc Oh
Solution-Phase Synthesis Approaches and Considerations
While SPPS is dominant, solution-phase peptide synthesis remains valuable, especially for large-scale production and the synthesis of short peptides or peptide fragments. iris-biotech.dersc.org The use of Fmoc-protected amino acids, including lysine (B10760008) derivatives, is also applicable in solution-phase strategies. rsc.orgacs.org
In solution-phase synthesis, the key challenge is purification after each coupling and deprotection step. Unlike SPPS, where excess reagents are simply washed away, solution-phase methods require extraction or crystallization of the intermediate product. The solubility of both the protected amino acids and the growing peptide chain in suitable organic solvents is a critical consideration. The hydrophobicity of the Fmoc group can sometimes hinder solubility in certain solvents. csic.es
When using Fmoc-Lys(Fmoc)-OH or other orthogonally protected lysines in solution, the choice of protecting groups must be carefully planned to ensure that they are stable during the coupling reactions (e.g., using carbodiimides like DIC) and can be selectively removed without causing side reactions or purification difficulties. rsc.orgnih.gov For example, a strategy might involve coupling Fmoc-Lys(Boc)-OH, followed by selective deprotection of the Fmoc group in solution and subsequent coupling with the next amino acid. acs.org This approach allows for the synthesis of protected peptide fragments that can later be joined together in a convergent synthesis strategy. nih.gov
Mechanistic Insights into Fmoc Deprotection of Lysine Derivatives
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. altabioscience.compeptide.com The process is initiated when a base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the Cβ position of the fluorenyl ring system. luxembourg-bio.compeptide.com
This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate rapidly eliminates to form dibenzofulvene (DBF) and a carbamate anion, which then decarboxylates to release the free amine of the peptide. The reactive electrophile, DBF, is scavenged by the excess piperidine in the deprotection solution to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine. altabioscience.compeptide.com The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of this dibenzofulvene-piperidine adduct. altabioscience.com
For lysine derivatives such as Fmoc-Lys(Boc)-OH or this compound, this mechanism applies to the removal of the Nα-Fmoc group. In the case of this compound, the same mechanism is responsible for the removal of the Nε-Fmoc group. The presence of a protected or unprotected side chain on lysine does not fundamentally alter the β-elimination mechanism of the Nα-Fmoc group. However, as noted earlier, a free ε-amino group on a nearby lysine residue can itself act as the base to initiate this deprotection cascade, leading to undesired side products. researchgate.net
Strategic Applications of Fmoc Lys Fmoc Oh in Macromolecular Design
Construction of Branched and Multivalent Peptide Structures
The ability to generate a bifurcated structure from a single amino acid residue makes Fmoc-Lys(Fmoc)-OH an invaluable tool for synthesizing branched and multivalent peptides. These structures are of significant interest because they can present multiple copies of a bioactive peptide, ligand, or antigen, often leading to enhanced biological activity through multivalency effects.
Multivalent scaffolds are core structures designed to display multiple functional units. This compound is frequently employed to create these scaffolds via solid-phase peptide synthesis (SPPS). The synthesis typically involves coupling this compound to a resin or a growing peptide chain. Subsequent removal of both Fmoc groups yields two free amines, to which peptide sequences or other molecules can be coupled, effectively creating a divalent construct from a single lysine (B10760008) residue. nih.gov
This strategy has been used to develop multivalent peptide ligands for various biological targets. For instance, a divalent linker for targeting M2 macrophages was synthesized by coupling this compound to a Biotin NovaTag resin. nih.gov After deprotection, the two exposed amines were coupled with 3-maleimidopropionic acid, creating a scaffold ready for conjugation with the desired peptide. nih.gov This approach leverages the branching capability of this compound to create precisely defined multivalent systems for targeted applications. nih.govnih.gov
Table 1: Examples of Multivalent Scaffolds Synthesized Using this compound
| Scaffold Type | Synthetic Approach | Application | Reference |
|---|---|---|---|
| Divalent Biotinylated Linker ([Mal]₂-Biotin) | This compound was coupled to Biotin NovaTag resin, followed by deprotection and coupling of 3-maleimidopropionic acid. | Targeting M2 macrophages with M2pep peptides. | nih.gov |
| Divalent Cysteine-Terminated Linker ([Mal]₂-Cys(Trt)) | Synthesized on 2-chlorotrityl chloride resin via sequential manual coupling of Fmoc-Cys(Trt)-OH, this compound, and 3-maleimidopropionic acid. | Conjugation of M2pep peptides for creating multivalent constructs with an additional site for further modification. | nih.gov |
| Trivalent Melanotropin Ligands | Utilizes a core scaffold to which three peptide units are attached. While the specific scaffold synthesis varied, the principle of using branched amino acids like lysine is central to creating such multivalent constructs. | Development of high-affinity ligands for melanoma diagnosis and treatment. | nih.gov |
In vaccinology, multivalency is a key strategy to enhance immunogenicity. Multiple Antigenic Peptides (MAPs) are a classic example, where multiple copies of an antigenic epitope are synthesized on a branched lysine core. peptide.comresearchgate.net this compound is ideally suited for the direct solid-phase synthesis of these MAPs. upf.edu By sequentially coupling this compound, a dendritic core with 2, 4, 8, or more branches can be constructed. The antigenic peptide is then synthesized onto each of these branches. researchgate.netupf.edu
This approach has been extended to more complex vaccine designs, such as Lipid Core Peptide (LCP) systems. In some LCP constructs, orthogonally protected lysine derivatives are used to introduce different peptide epitopes onto a single branched core. oup.com The fundamental principle relies on the branching capacity of lysine, for which this compound is a primary building block, to create a high density of epitopes, aiming to elicit a robust and broadly protective immune response. oup.comnih.gov For example, a tetraepitopic LCP vaccine against Group A Streptococcus (GAS) was designed using orthogonally protected Boc-Lys(Fmoc)-OH to introduce different peptide epitopes into the system, showcasing the versatility of branched lysine in creating complex immunogens. oup.com
This compound serves as a fundamental building block for the synthesis of branched peptides that can be conjugated to polymers. labmartgh.com The dual-Fmoc protection allows for the creation of a defined, branched peptide core onto which polymeric chains can be attached. This creates hybrid biomolecules with combined properties of both the peptide and the polymer, such as improved stability, solubility, and pharmacokinetic profiles. While dendrimers represent a perfectly branched class of such conjugates, the same building block can be used to create simpler branched peptides intended for polymer conjugation. The synthesis of self-assembling cyclic peptide-polymer conjugates, for instance, often involves functionalized lysine residues to incorporate desired moieties, and the branching afforded by this compound provides a route to multivalent peptide-polymer systems. publish.csiro.au
Engineering of Peptide Dendrimers
Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Lysine is a common monomer for building these structures due to its two amino groups available for branching. rsc.org
This compound is the cornerstone for the divergent synthesis of poly-lysine dendrimers on a solid support. mdpi.comscirp.org The synthesis begins with a core molecule on a resin (e.g., Rink amide resin). The first "generation" (G1) is created by coupling this compound. Deprotection with piperidine (B6355638) exposes two amino groups. The next step involves coupling another this compound molecule to each of these amines, resulting in a G2 dendrimer with four terminal Fmoc-protected amines. This process can be repeated to build higher generations (G3, G4, etc.), doubling the number of terminal groups at each step. mdpi.comresearchgate.net
These super-cationic peptide dendrimers (SCPDs) have been synthesized and evaluated for various biomedical applications. mdpi.com Characterization is typically performed after cleaving the dendrimer from the resin, using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to confirm purity and mass spectrometry (MS) to verify the molecular weight, which must correspond to the expected value for the specific generation. researchgate.net
Table 2: Synthesis and Characterization of a G3 Lysine-Based Dendrimer
| Parameter | Description | Reference |
|---|---|---|
| Core Resin | Fmoc-Rink-amide-resin | mdpi.com |
| Branching Unit | This compound | mdpi.comresearchgate.net |
| Synthesis Strategy | Manual solid-phase peptide synthesis using Fmoc/tBu chemistry. Each generation is built by coupling this compound to the deprotected amines of the previous generation. | mdpi.com |
| Coupling Reagents | N,N′-diisopropylcarbodiimide (DIC) and OxymaPure in N,N-dimethylformamide (DMF). | mdpi.com |
| Fmoc Deprotection | Treatment with 20% piperidine in DMF. | mdpi.com |
| Cleavage | Trifluoroacetic acid (TFA)-triisopropylsilane (TIS)-H₂O (95:2.5:2.5). | mdpi.com |
| Purification & Characterization | Purified to >95% homogeneity by RP-HPLC and characterized by LCMS. MALDI-TOF MS is also used to confirm exclusive molecular weights. | mdpi.comresearchgate.net |
While perfect dendrimers have a symmetrical structure, there is growing interest in "defect" or "asymmetric" dendrimers, where one or more branches are intentionally missing or different. acs.orgresearchgate.net These structures can be challenging to synthesize with precision. An efficient solid-phase method has been developed that relies on the strategic use of orthogonally protected lysine building blocks, including this compound, Fmoc-Lys(Boc)-OH, and Boc-Lys(Fmoc)-OH. acs.orgnih.gov
The key to this methodology is the differential stability of the Fmoc and Boc protecting groups. The Fmoc group is labile to basic conditions (piperidine), while the Boc group is labile to acidic conditions (TFA). acs.orgresearchgate.net By selecting the appropriate lysine derivative at each step, chemists can precisely control which amino group (α or ε) is deprotected and elongated, allowing for the programmed synthesis of dendrimers with defined defects. nih.gov For example, to create a dendrimer with a missing branch at the ε-amine of a first-generation (G1) lysine, one could use Fmoc-Lys(Boc)-OH. acs.orgresearchgate.net Subsequent Fmoc removal allows for chain extension only at the α-amine. acs.org this compound is then used in later steps to build symmetrical branches off of other parts of the structure. researchgate.netnih.gov This method has enabled the preparation of pure G2 to G4 lysine defect dendrimers with high yields (48–95%). researchgate.net
Table 3: Orthogonal Protecting Group Strategy for Defect Dendrimer Synthesis
| Lysine Building Block | Protecting Groups (α-amine, ε-amine) | Deprotection Condition | Use in Defect Synthesis | Reference |
|---|---|---|---|---|
| This compound | Fmoc, Fmoc | Base (e.g., piperidine) removes both. | Used to create symmetric, two-branch extensions (perfect branching). | acs.orgresearchgate.netnih.gov |
| Fmoc-Lys(Boc)-OH | Fmoc, Boc | Base removes Fmoc; Acid removes Boc. | Allows for elongation at the α-amine while keeping the ε-amine protected (or vice versa for deprotection steps). Used to create defects at the ε-position. | acs.orgresearchgate.netnih.gov |
| Boc-Lys(Fmoc)-OH | Boc, Fmoc | Base removes Fmoc; Acid removes Boc. | Allows for elongation at the ε-amine while keeping the α-amine protected. Used to create defects at the α-position. | acs.orgresearchgate.netnih.gov |
Advanced Bioconjugation Strategies and Functionalization
The unique structural attributes of this compound, particularly the presence of two Fmoc protecting groups, render it an exceptionally versatile building block for advanced bioconjugation and the functionalization of macromolecules. The differential stability of the α- and ε-Fmoc groups, or their orthogonal deprotection relative to other protecting groups, allows for the precise, site-specific introduction of a wide array of functional moieties.
Site-Specific Modification of Peptide Architectures
The strategic incorporation of this compound or its orthogonally protected analogues into a peptide sequence during solid-phase peptide synthesis (SPPS) is a cornerstone of modern macromolecular design. chemimpex.com The ability to selectively deprotect one amino group while the other remains protected enables the precise modification of the peptide at a predetermined lysine residue.
For instance, in a standard Fmoc-based SPPS workflow, both Fmoc groups on the lysine residue remain stable during the piperidine-mediated deprotection of the N-terminal α-amino groups of other amino acids in the growing peptide chain. chempep.com Once the desired peptide backbone is assembled, specific conditions can be applied to remove one of the lysine's protecting groups to allow for targeted functionalization.
A common strategy involves using a lysine derivative with two different protecting groups, such as N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH). The Mtt group is highly acid-labile and can be selectively removed using dilute trifluoroacetic acid (TFA), leaving the Fmoc group and other acid-labile side-chain protecting groups intact. sigmaaldrich.com This exposes a single ε-amino group for modification. This selective deprotection is instrumental in creating complex peptide structures, including branched and cyclic peptides. sigmaaldrich.com
Another widely used orthogonal protecting group is the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. chempep.comsigmaaldrich.com The Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from the resin. However, it can be selectively cleaved using hydrazine, allowing for site-specific modification of the lysine side chain on the solid support. sigmaaldrich.com
The table below summarizes some orthogonally protected lysine derivatives that are instrumental in the site-specific modification of peptide architectures.
| Derivative | α-Amino Protection | ε-Amino Protection | Cleavage Condition for ε-Amino Protection | Application |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Acidic conditions (e.g., TFA) chempep.com | Standard incorporation of lysine |
| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Mildly acidic conditions (e.g., 1-5% TFA in DCM) sigmaaldrich.com | Site-specific side-chain modification |
| Fmoc-Lys(Dde)-OH | Fmoc | Dde | 2% Hydrazine in DMF sigmaaldrich.com | Orthogonal side-chain deprotection for branching or conjugation |
| ivDde-Lys(Fmoc)-OH | ivDde | Fmoc | 2% Hydrazine in DMF (for ivDde); Piperidine (for Fmoc) sigmaaldrich.comsigmaaldrich-jp.com | Allows for side-chain modification during chain extension sigmaaldrich-jp.com |
This table provides a summary of common orthogonally protected lysine derivatives and their applications in peptide synthesis.
Facilitation of Bioorthogonal Click Chemistry (as enabled by azide-functionalized lysine derivatives)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org "Click chemistry," a subset of bioorthogonal chemistry, is characterized by reactions that are high in yield, stereospecific, and generate inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are hallmark examples of click chemistry. rsc.orgchempep.com
Fmoc-protected lysine derivatives containing an azide (B81097) group on the side chain, such as Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH), are invaluable reagents for incorporating a "chemical handle" into a peptide sequence. chempep.com The azide group is stable throughout standard Fmoc-SPPS procedures. chempep.com Once the peptide is synthesized and the azide-containing lysine is in place, the azide group can be specifically reacted with a molecule containing an alkyne group. This reaction forms a stable triazole linkage. researchgate.net
This strategy allows for the precise attachment of a wide variety of molecules to the peptide, including:
Polymers: For applications in drug delivery. chempep.com
Biologically active ligands: To study protein-protein interactions. chempep.com
Imaging agents: For diagnostic purposes.
The process of introducing an azide into a lysine residue can also be achieved post-synthetically through diazotransfer reactions, which can be optimized to occur under mild aqueous conditions. rsc.org
The table below outlines the key features of azide-functionalized lysine in bioorthogonal chemistry.
| Feature | Description |
| Bioorthogonality | The azide group does not react with native functional groups found in biological systems, ensuring high specificity. acs.org |
| Versatility | Enables conjugation with a wide range of alkyne-containing molecules, including fluorescent probes, drugs, and polymers. chempep.com |
| Stability | The azide functionality is stable under standard SPPS conditions, including coupling and deprotection steps. chempep.com |
| Reaction Types | Can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions. chempep.com |
This table summarizes the key characteristics of azide-functionalized lysine for use in bioorthogonal applications.
Incorporation of Fluorescent Probes, Ligands, and Therapeutic Agents via Lysine ε-Amino Group Functionalization
The ε-amino group of lysine is a primary site for the attachment of various functional molecules due to its nucleophilicity. rsc.orgmdpi.com After selective deprotection of the ε-amino group of a lysine residue within a peptide, it can be reacted with a variety of electrophilic reagents to form stable covalent bonds.
Fluorescent Probes: The conjugation of fluorescent probes to peptides and proteins is a powerful tool for studying their localization, trafficking, and interactions within biological systems. nih.gov A common method for labeling the lysine ε-amino group is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. rsc.org The NHS ester reacts with the primary amine to form a stable amide bond. Fluorescamine is another reagent that reacts with primary amines, like the ε-amino group of lysine, to yield highly fluorescent products. researchgate.net
An example of a fluorescently labeled lysine derivative used in peptide synthesis is Fmoc-Lys(AMCA)-OH, which incorporates the fluorescent aminomethylcoumarin acetate (B1210297) (AMCA) group. broadpharm.com This building block can be directly incorporated into a peptide sequence during SPPS.
Therapeutic Agents: The lysine side chain is a key site for the conjugation of therapeutic agents, a strategy widely employed in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates. medchemexpress.comchemimpex.com By attaching a cytotoxic drug to a peptide that targets a specific receptor on a cancer cell, for example, the therapeutic agent can be delivered directly to the site of action, increasing its efficacy and reducing systemic toxicity. Lysine-containing linkers, such as Fmoc-Lys-OH hydrochloride, are used in the synthesis of these conjugates. medchemexpress.commedkoo.com
The table below provides examples of molecules that can be conjugated to the lysine ε-amino group and their applications.
| Conjugated Molecule | Class | Reactive Moiety | Application |
| Fluorescein isothiocyanate (FITC) | Fluorescent Probe | Isothiocyanate | Fluorescent labeling of proteins mdpi.com |
| Coumarin-3-carboxylic acid | Fluorescent Probe | Carboxylic acid (activated) | Site-specific fluorescent labeling of peptides rsc.org |
| Combretastatin A-4 (CA4) | Therapeutic Agent | Vinylsulfonamide derivative | Targeted cancer therapy rsc.org |
| Biotin-NHS | Ligand | NHS ester | Affinity purification and detection |
| PEG-NHS | Polymer | NHS ester | Improving solubility and circulation time of peptide drugs chempep.com |
This table illustrates the diversity of molecules that can be attached to the lysine side chain for various scientific applications.
Contemporary Research Trajectories and Methodological Innovations
Future Horizons and Novel Applications
Fmoc-Lys(Fmoc)-OH, a di-protected lysine (B10760008) derivative, is a critical building block in modern peptide synthesis, offering unique advantages for the development of advanced biomaterials, sophisticated drug delivery systems, and precise chemical biology probes. Its dual Fmoc protection at both the alpha and epsilon amino groups allows for intricate structural design and controlled functionalization, paving the way for innovative applications in various scientific disciplines.
Development of Peptide-Based Biomaterials and Nanostructures
This compound plays a pivotal role in the design of novel peptide-based biomaterials and nanostructures. Its characteristic dual Fmoc protection enables the synthesis of complex, branched peptide architectures, which are essential for creating self-assembling peptide hydrogels and nanofibers that mimic the extracellular matrix (ECM) labmartgh.comacs.orgnih.govnih.gov. The controlled deprotection of the Fmoc groups allows for precise manipulation of peptide assembly and subsequent functionalization, leading to materials with tunable mechanical properties and specific biological functionalities nih.govresearchgate.net. Co-assembly strategies involving this compound with other amino acids or peptides have resulted in stable hydrogels with enhanced properties, making them suitable for tissue engineering and regenerative medicine applications nih.govbeilstein-journals.org. Furthermore, this compound has been utilized in the development of high-load magnetic nanoparticle supports for solid-phase peptide synthesis, which can serve as advanced scaffolds in biomaterial development lu.se. The inherent self-assembly propensity of Fmoc-protected amino acids, including lysine derivatives, into organized nanostructures underscores their potential in creating novel biomaterials for diverse biomedical applications reading.ac.uknih.gov.
| Material Type / Nanostructure | Key Properties / Functionality | Applications | References |
| Peptide Hydrogels | Self-assembly, ECM mimicry, tunable mechanical properties, high water content, controlled assembly | Tissue engineering, regenerative medicine, cell culture scaffolds | acs.orgnih.govnih.govnih.gov |
| Branched Peptides | Multivalent presentation, controlled deprotection, complex architectures | Biomaterials, nanostructures, drug delivery | labmartgh.comnih.govnih.govbeilstein-journals.orgnih.govmdpi.commdpi.combiotage.com |
| Nanofibers | Self-assembly, fibrous networks | Biomaterials, drug delivery | acs.orgresearchgate.netbeilstein-journals.orgmdpi.com |
| Nanoparticles | Self-assembly, drug encapsulation | Drug delivery systems, biomedical applications | beilstein-journals.orgnih.gov |
| Magnetic Nanoparticle Supports | High-load capacity (e.g., 0.32 mmol/g), stable support for SPPS, magnetic targeting | Biomaterial scaffolds, advanced SPPS | lu.se |
| Hypergelators (e.g., Fmoc-Lys(Fmoc)-Asp) | Extremely low critical gelation concentration (cgc, e.g., 0.002 wt%), self-assembly | Advanced hydrogels, biomaterials | researchgate.netresearchgate.net |
Advancements in Peptide-Based Drug Delivery Systems and Therapeutics
The incorporation of this compound into peptide synthesis significantly advances the development of peptide-based drug delivery systems (DDS) and novel therapeutics. Its dual Fmoc protection is instrumental in constructing branched or multivalent peptide conjugates, which are crucial for enhancing drug loading capacity, improving pharmacokinetic profiles, and achieving targeted delivery of therapeutic agents labmartgh.comnih.gov. Research highlights the use of this compound in the synthesis of peptide nanocarriers and dendrimeric structures designed for targeted delivery of drugs, including chemotherapeutics to specific cancer cells mdpi.commdpi.com. This amino acid derivative facilitates the creation of sophisticated prodrug strategies, where the peptide component enhances the stability, bioavailability, and targeting specificity of the associated drug nih.govresearchgate.net. Moreover, studies are exploring the synthesis of cytotoxic peptide agents derived from Fmoc-lysine, demonstrating their potential as novel cancer therapies benthamdirect.com. The precise control over peptide assembly and functionalization afforded by this compound is key to optimizing the therapeutic efficacy and delivery of peptide-based drugs researchgate.net.
| Application Type | Role of this compound (or related Fmoc-lysine derivatives) | Examples / Target | Advancements | References |
| Drug Delivery Systems (DDS) | Synthesis of branched/multivalent peptides, drug conjugation, nanocarrier formation, dendrimer synthesis, prodrug design | Peptide nanocarriers, dendrimers for cancer therapy, targeted drug delivery | Improved drug loading, controlled release, enhanced targeting specificity | labmartgh.comnih.govmdpi.commdpi.comresearchgate.net |
| Therapeutics | Enhancing stability, bioavailability, and targeting of peptide drugs, creating complex peptide architectures | Peptide-based therapeutics, peptide-drug conjugates (PDCs) | Prolonged residence time, improved metabolic stability, enhanced bioactivity | labmartgh.comnih.govresearchgate.net |
| Cytotoxic Agents | Synthesis of cytotoxic peptide derivatives | Cancer therapy | Novel cytotoxic compounds, potential for new cancer treatments | benthamdirect.com |
| Prodrug Strategies | Designing prodrugs for targeted delivery, controlled release via peptide cleavage | Enzyme-cleavable prodrugs, self-assembling prodrugs | Improved permeability, tailored release profiles | researchgate.netmdpi.com |
Design and Utilization of Chemical Biology Probes
This compound is a valuable tool in the design and synthesis of advanced chemical biology probes, leveraging its unique dual Fmoc protection for sophisticated functionalization strategies. This characteristic allows for the creation of complex probe architectures, enabling sequential or differential attachment of labels, fluorophores, quenchers, or affinity tags, which are essential for imaging, diagnostics, and the study of biological processes bachem.comnih.gov. While other Fmoc-lysine derivatives with orthogonal side-chain protection (e.g., Fmoc-Lys(Dde)-OH) are often employed for specific labeling protocols biotage.comacs.orgresearchgate.netresearchgate.netacs.orgacs.org, the inherent dual Fmoc protection of this compound offers distinct advantages for constructing branched fluorescent probes or probes with intricate signaling mechanisms nih.govaatbio.com. The controlled deprotection of one or both Fmoc groups provides precise control over site-specific conjugation, leading to the development of highly sensitive and specific probes tailored for particular biological targets bachem.comnih.govaatbio.com. This capability is crucial for advancing fields such as molecular imaging and protease activity assays.
| Probe Type | Role of this compound (or related Fmoc-lysine derivatives) | Applications | Key Features | References |
| Fluorescent Probes | Synthesis of branched probes, controlled deprotection for sequential labeling, attachment of fluorophores/quenchers | Molecular imaging, diagnostics, studying biological processes | Site-specific conjugation, complex probe architectures, enhanced specificity | bachem.comnih.govacs.orgaatbio.com |
| FRET Substrates | Incorporation of fluorophore-quencher pairs, creation of sensitive assays | Protease activity assays, molecular interaction studies | High sensitivity, specific cleavage detection | nih.govaatbio.com |
| Labeling Agents | Site-specific attachment of labels (e.g., biotin, dyes) to peptide backbones or side chains | Peptide labeling, affinity enrichment, visualization | Versatile functionalization, orthogonal protection strategies | bachem.comresearchgate.netacs.orgmybiosource.com |
| Chemical Probes | Design of probes for detecting specific biological activities or interactions, use in photoaffinity labeling | Studying enzymatic delipoylation, identifying protein targets, chemical proteomics | Dual-functionality, photo-crosslinking capabilities | acs.orghep.com.cn |
Compound Names Mentioned:
this compound
Fmoc-Lys(Boc)-OH
Fmoc-Lys(N3)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Alloc)-OH
Fmoc-Lys(TQ3)-OH
Fmoc-Lys(5-Fam)
Fmoc-Lys(Dabcyl)
Fmoc-Lys(Mtt)-OH
Fmoc-Phe-OH
Fmoc-Leu-OH
Fmoc-Arg-OH
Fmoc-Gly-OH
Fmoc-Val-Asp-OH
Fmoc-Ser-OH
Fmoc-Glu-OH
Fmoc-Gly-Gly-Gly
Fmoc-Lys(Dde)-OH
Fmoc-Lys(Boc-Cys(Trt))-OH
Fmoc-Lys(4-Thz, Boc)-OH
Fmoc-Phe-Phe
Fmoc-RGD
Fmoc-FFβAR(K)βA-OH
Fmoc-Lys(Fmoc)-Asp(OH)-OH
Fmoc-Lys(Fmoc)-Asp
Ce6
DABCYL
FAM
Mca
Dnp
Boc-Lys-OH
Boc-Lys(Fmoc)
Boc-Lys(Boc)-OH
Q & A
Q. What is the primary role of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?
this compound serves to protect both the α- and ε-amino groups of lysine during peptide elongation, preventing unwanted side reactions like branching. The dual Fmoc groups are typically removed simultaneously using 20% piperidine in DMF, enabling controlled synthesis of linear or branched peptides .
Q. How does the dual Fmoc protection in this compound influence solubility during SPPS?
The hydrophobic Fmoc groups enhance solubility in organic solvents like DMF, critical for efficient coupling. However, excessive Fmoc loading may reduce solubility in polar solvents, necessitating optimized solvent mixtures (e.g., DMF:DCM 1:1) for resin swelling and reaction homogeneity .
Q. What storage conditions are recommended for this compound to ensure stability?
Store desiccated at 2–8°C, protected from light and moisture. Degradation (e.g., Fmoc cleavage or racemization) occurs under prolonged ambient exposure, as observed in analogous Fmoc-protected lysine derivatives .
Q. Which purification methods are effective for peptides containing this compound?
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) effectively separate peptides with dual Fmoc protection. Mass spectrometry (MS) confirms molecular weight integrity post-purification .
Q. How does this compound compare to Fmoc-Lys(Boc)-OH in peptide synthesis?
Unlike Fmoc-Lys(Boc)-OH, which allows orthogonal ε-Boc deprotection via acid, dual Fmoc groups lack orthogonality. This limits this compound to applications requiring simultaneous deprotection, such as terminal lysine modifications .
Advanced Research Questions
Q. How can non-orthogonal dual Fmoc deprotection be optimized to minimize side reactions?
Kinetic control using reduced piperidine concentrations (e.g., 10% for 5 minutes) may partially preserve ε-Fmoc during α-deprotection. Alternatively, staggered deprotection protocols with monitoring via UV-Vis (301 nm Fmoc absorption) can improve selectivity .
Q. What analytical strategies validate selective ε-amino modifications after this compound incorporation?
Partial Edman degradation or MALDI-TOF/TOF analysis of cleavage intermediates confirms ε-site accessibility. Comparative HPLC retention shifts after selective ε-Fmoc removal (e.g., via photolysis) further validate positional integrity .
Q. How can diketopiperazine (DKP) formation be suppressed in cyclic peptides using this compound?
Strategies include:
Q. What methodologies enable orthogonal ε-amino functionalization in this compound-based syntheses?
Post-synthetic modification via "click chemistry" (e.g., azide-alkyne cycloaddition) after partial deprotection. Alternatively, install photolabile groups (e.g., NVOC) prior to ε-Fmoc protection for light-triggered deprotection .
Q. How is this compound applied in branched peptide or dendrimer synthesis?
The dual-protected lysine acts as a branching point. After global deprotection, both amino groups serve as anchors for divergent peptide elongation. This approach is critical for synthesizing multivalent ligands or self-assembling nanostructures .
Key Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
